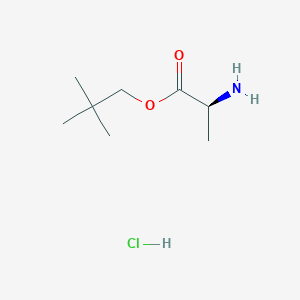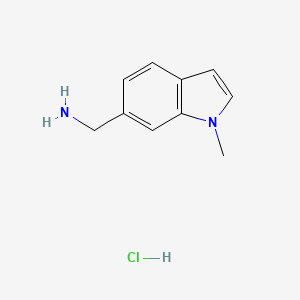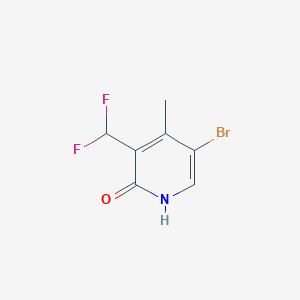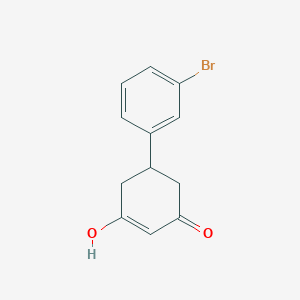
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a quinoline ring, a thiophene ring, and an oxadiazole ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely involves multiple steps, including the formation of the quinoline, thiophene, and oxadiazole rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Formation of Thiophene Ring: This might involve the Gewald reaction or other cyclization methods.
Formation of Oxadiazole Ring: This could involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Assembly: The final steps would involve coupling these rings under suitable conditions, possibly using reagents like thionyl chloride, phosphorus oxychloride, or other activating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide could have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in materials science, possibly in the development of new polymers or electronic materials.
Wirkmechanismus
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: might be compared with other compounds containing quinoline, thiophene, or oxadiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C21H20N4O2S2 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-13(2)11-22-19(26)12-29-21-25-24-20(27-21)15-10-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
LBQBDYRGLYXSPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![3-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12512811.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)



![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12512847.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)
![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)

![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)

![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)
